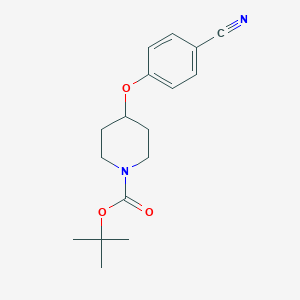

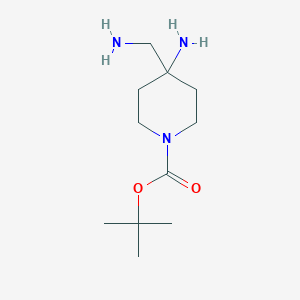

叔丁基4-氨基-4-(氨基甲基)哌啶-1-羧酸酯

描述

Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate is a chemical compound that serves as an intermediate in the synthesis of various biologically active molecules. It is related to a family of piperidine derivatives that have been extensively studied for their potential applications in medicinal chemistry, particularly as intermediates for the synthesis of nociceptin antagonists, antibacterial agents, and anticancer drugs .

Synthesis Analysis

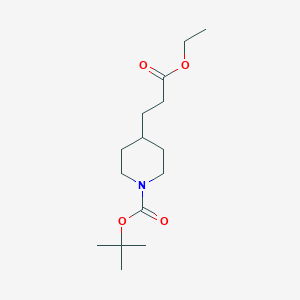

The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves multi-step reactions starting from commercially available piperidin-4-ylmethanol or similar compounds. For instance, an asymmetric synthesis of a related compound utilized diastereoselective reduction and isomerization steps to achieve high enantiomeric excess . Another synthesis involved a condensation reaction under basic conditions . The methods often aim for high yields and purity, suitable for large-scale operations .

Molecular Structure Analysis

The molecular structures of tert-butyl piperidine-1-carboxylate derivatives have been characterized using various spectroscopic techniques such as LCMS, NMR (1H, 13C), IR, and elemental analysis CHN. X-ray diffraction studies have provided detailed insights into the crystal structures, confirming the molecular geometry and intermolecular interactions such as hydrogen bonding and π-π stacking .

Chemical Reactions Analysis

These compounds can undergo further chemical transformations to yield a variety of functionalized piperidine derivatives. For example, amination reactions have been used to introduce amino groups, while condensation reactions have been employed to attach other pharmacophores to the piperidine ring . These reactions are carefully optimized to maintain the integrity of the piperidine scaffold while introducing the desired functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl piperidine-1-carboxylate derivatives are influenced by their molecular structure. The crystallization from different solvents and the presence of substituents affect the melting points, solubility, and stability of these compounds. Computational methods such as density functional theory (DFT) have been used to predict and analyze properties like molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the reactivity and interactions of these molecules .

科学研究应用

合成和中间体应用

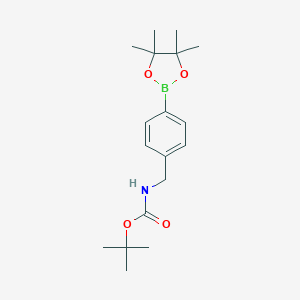

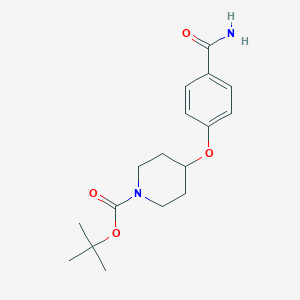

叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡唑-1-基)哌啶-1-羧酸酯,叔丁基4-氨基-4-(氨基甲基)哌啶-1-羧酸酯的衍生物,是合成克唑替尼等生物活性化合物的中间体。它由叔丁基-4-羟基哌啶-1-羧酸酯合成,总收率为49.9% (孔等人,2016)。

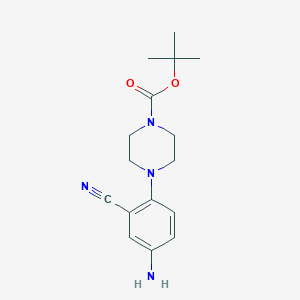

该化合物也是合成凡德他尼的关键。合成涉及酰化、磺化和哌啶-4-基甲醇的取代,总收率为20.2% (王等人,2015)。

分子结构和合成优化

对映纯的4-羟基哌啶酸和4-羟基赖氨酸衍生物由叔丁基2-取代4,6-二氧代-1-哌啶羧酸酯合成。这些衍生物可用于合成顺式和反式-4-羟基哌啶酸和受保护的4-羟基赖氨酸衍生物,表明在分子合成中具有广泛的适用性 (Marin等人,2004)。

叔丁基(6S)-4-羟基-6-异丁基-2-氧代-1,2,5,6-四氢吡啶-1-羧酸酯和叔丁基(4R,6S)-4-羟基-6-异丁基-2-氧代哌啶-1-羧酸酯的X射线研究提供了对分子堆积和结构的见解,有利于药物设计和分子工程 (Didierjean等人,2004)。

在抗癌药物合成中的应用

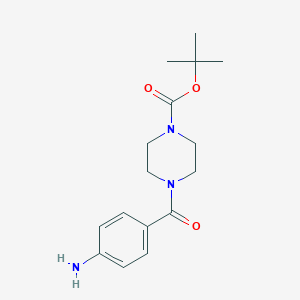

- 叔丁基4-甲酰-3,6-二氢吡啶-1(2H)-羧酸酯,一种衍生物,用作小分子抗癌药物的中间体。其高产率合成(71.4%)提高了关键抗癌化合物的产量 (张等人,2018)。

在哌啶衍生物合成中的多功能性

- 叔丁基4-氨基-4-(氨基甲基)哌啶-1-羧酸酯在合成各种哌啶衍生物(在药物和有机化学中至关重要)中的多功能性得到了多项研究的强调 (莫斯卡连科和博耶夫,2014)。

安全和危害

属性

IUPAC Name |

tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N3O2/c1-10(2,3)16-9(15)14-6-4-11(13,8-12)5-7-14/h4-8,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFRZXIHYVYRFPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629283 | |

| Record name | tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate | |

CAS RN |

871115-32-1 | |

| Record name | tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

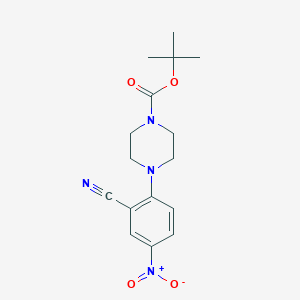

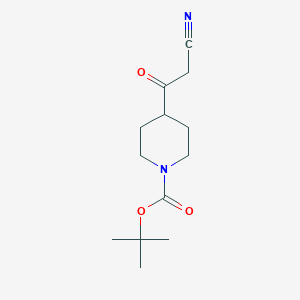

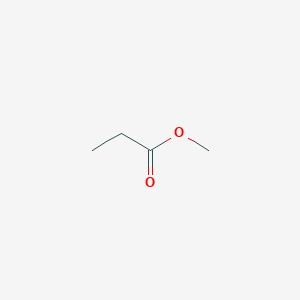

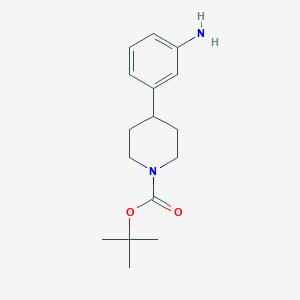

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。